molecular formula C10H12ClF2NO B1457741 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864063-63-7

3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride

Cat. No. B1457741
M. Wt: 235.66 g/mol
InChI Key: MIICZDICHWKXEW-UHFFFAOYSA-N
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Description

“3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound with the CAS Number: 1864062-13-4 . It has a molecular weight of 221.63 . The compound is a white solid .


Molecular Structure Analysis

The InChI code for “3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is 1S/C9H9F2NO.ClH/c10-6-1-7(11)3-8(2-6)13-9-4-12-5-9;/h1-3,9,12H,4-5H2;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” is a white solid . It has a molecular weight of 221.63 .

Scientific Research Applications

DNA Methylation and Epigenetic Therapy

1. DNA Methyltransferase Inhibitors

Research on DNA methyltransferase inhibitors, such as 5-azacytidine and decitabine, provides insights into how these compounds influence gene expression through epigenetic modifications. These agents are used in the treatment of myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML), showcasing the therapeutic potential of targeting DNA methylation in oncology (Goffin & Eisenhauer, 2002).

2. Epigenetic Therapy in Clinical Trials

Recent clinical trials have explored the use of epigenetic therapy, including DNA methyltransferase inhibitors, for various cancers. These studies highlight the importance of epigenetic factors in malignant transformation and the potential for reactivating silenced genes to induce differentiation or apoptosis in malignant cells (Oki & Issa, 2006).

Pharmacodynamics and Molecular Interactions

3. Serotonin Uptake Inhibitors and Monoamine Oxidase Inhibitors

The interaction between serotonin uptake inhibitors and monoamine oxidase inhibitors offers a pharmacodynamic perspective relevant to understanding complex biochemical interactions. This research area may provide insights into the mechanisms through which 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride could interact with biological systems (Beasley et al., 1993).

4. Anti-Obesity Drugs and Neurotransmitter Reuptake Inhibition

Studies on sibutramine, a novel 5-HT and noradrenaline reuptake inhibitor (SNRI), demonstrate the therapeutic effects of manipulating serotonin and noradrenaline levels. This research might parallel the potential applications of 3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride in modulating neurotransmitter systems for therapeutic purposes (Heal et al., 1998).

Safety And Hazards

The safety data sheet (MSDS) for “3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride” can be found at the provided link . It’s important to handle this compound with appropriate safety measures.

properties

IUPAC Name

3-[(3,5-difluorophenoxy)methyl]azetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO.ClH/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7;/h1-3,7,13H,4-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIICZDICHWKXEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC(=C2)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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